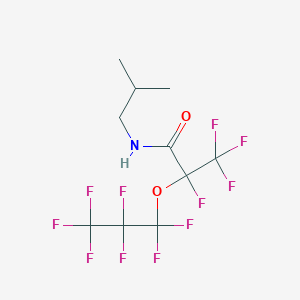![molecular formula C18H26N2O4 B5977733 N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-5-(methoxymethyl)furan-2-carboxamide](/img/structure/B5977733.png)
N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-5-(methoxymethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-5-(methoxymethyl)furan-2-carboxamide is a complex organic compound with a unique structure that combines a pyrrolidinone ring, a furan ring, and a cyclohexylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-5-(methoxymethyl)furan-2-carboxamide typically involves multi-step organic reactions. The starting materials often include cyclohexylmethylamine, furan-2-carboxylic acid, and 5-oxopyrrolidine derivatives. The synthetic route may involve:
Amide Bond Formation: The reaction between cyclohexylmethylamine and furan-2-carboxylic acid to form an amide bond.
Cyclization: Formation of the pyrrolidinone ring through cyclization reactions.
Methoxymethylation: Introduction of the methoxymethyl group under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-5-(methoxymethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-5-(methoxymethyl)furan-2-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Material Science: Component in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-5-(methoxymethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-5-(hydroxymethyl)furan-2-carboxamide
- **N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-5-(methyl)furan-2-carboxamide
Uniqueness
N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-5-(methoxymethyl)furan-2-carboxamide is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets or alter its pharmacokinetic properties compared to similar compounds.
Propriétés
IUPAC Name |
N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-5-(methoxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-23-12-15-7-8-16(24-15)18(22)19-14-9-17(21)20(11-14)10-13-5-3-2-4-6-13/h7-8,13-14H,2-6,9-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEHBIPXTQHVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)NC2CC(=O)N(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinyl)methanol](/img/structure/B5977652.png)
![[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride](/img/structure/B5977659.png)
![2-[(2-naphthylamino)(4-pyridinyl)methyl]cycloheptanone](/img/structure/B5977660.png)

![[5-Methyl-7-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](morpholin-4-yl)methanone](/img/structure/B5977681.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(3-ethoxypropyl)benzamide](/img/structure/B5977696.png)
![2-[1-cyclopentyl-4-(3,4-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5977697.png)
![N-[1-(3-methoxybenzyl)-3-piperidinyl]-1H-indole-5-carboxamide](/img/structure/B5977699.png)
![2-[(4-methoxyphenyl)methyl]-2-phenacylindene-1,3-dione](/img/structure/B5977707.png)
![1-(diphenylmethyl)-5-[1-(1-pyrrolidinyl)cyclohexyl]-1H-tetrazole](/img/structure/B5977710.png)

![5-[(3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-isoxazolyl)methoxy]isoquinoline](/img/structure/B5977718.png)
![2,3-dimethylphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5977730.png)
![2-{[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B5977742.png)
